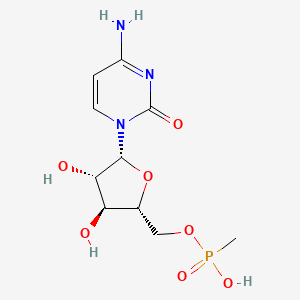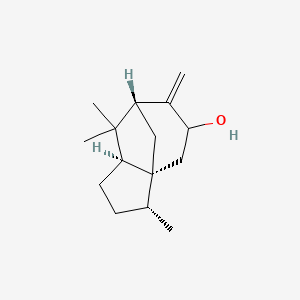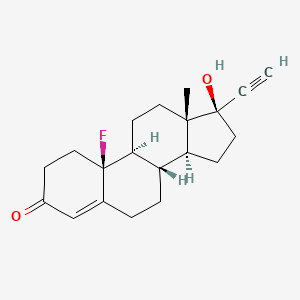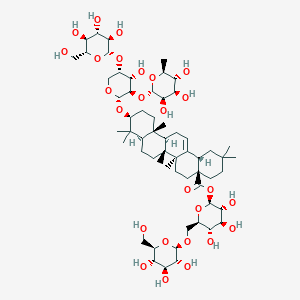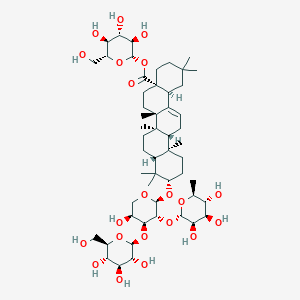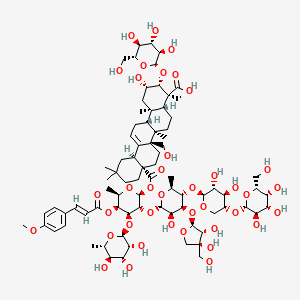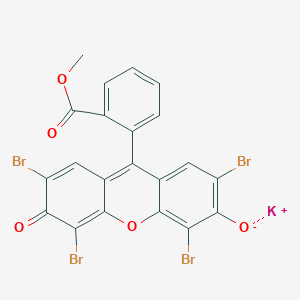
Eosinmethylene-blue
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
Eosinmethylene-blue is widely used in various scientific research applications:
Medical Research: It helps in identifying pathogenic bacteria in clinical samples.
Environmental Science: Used in monitoring microbial contamination in environmental samples.
Biotechnology: Employed in genetic studies involving bacterial cultures.
作用机制
准备方法
Synthetic Routes and Reaction Conditions
Eosinmethylene-blue agar was initially formulated in 1916 by Holt-Harris and Teague. The medium includes eosin and methylene blue dyes, lactose, sucrose, peptone, and dipotassium phosphate . The preparation involves dissolving these components in distilled water, heating to dissolve completely, and sterilizing by autoclaving at 121°C for 15 minutes .
Industrial Production Methods
In industrial settings, the preparation of this compound agar follows similar steps but on a larger scale. The components are mixed in large batches, sterilized, and then dispensed into appropriate containers for distribution .
化学反应分析
Eosinmethylene-blue undergoes several types of reactions:
Oxidation and Reduction: The dyes eosin and methylene blue can undergo redox reactions, which are crucial for their function as indicators in the medium.
Acid-Base Reactions: The medium changes color based on the pH, with eosin turning dark purple under acidic conditions.
Complex Formation: The interaction between eosin and methylene blue under acidic conditions forms a complex that differentiates lactose-fermenting bacteria from non-fermenters.
相似化合物的比较
Eosinmethylene-blue is unique due to its dual functionality as a selective and differential medium. Similar compounds include:
MacConkey Agar: Another selective and differential medium used for gram-negative bacteria but uses bile salts and crystal violet for selectivity.
Hektoen Enteric Agar: Used for isolating and differentiating Salmonella and Shigella species, containing bile salts, bromthymol blue, and acid fuchsin.
Xylose Lysine Deoxycholate Agar: Selective for Salmonella and Shigella, using sodium deoxycholate as the selective agent.
This compound stands out due to its specific combination of eosin and methylene blue dyes, which provide a distinct colorimetric differentiation of bacterial colonies .
属性
CAS 编号 |
6359-04-2 |
|---|---|
分子式 |
C21H10Br4KO5 |
分子量 |
701.0 g/mol |
IUPAC 名称 |
potassium;2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)-6-oxoxanthen-3-olate |
InChI |
InChI=1S/C21H10Br4O5.K/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,1H3; |
InChI 键 |
XMGRXVJCFFEVKF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+] |
规范 SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.[K] |
| 6359-05-3 | |
同义词 |
ethyl eosin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)
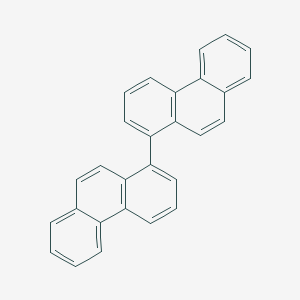
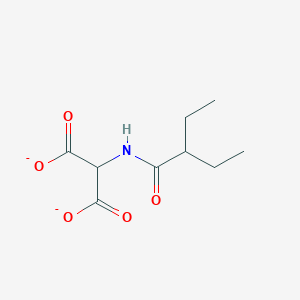
![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]](/img/structure/B1261933.png)
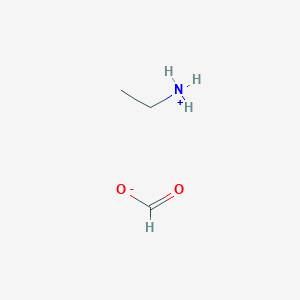
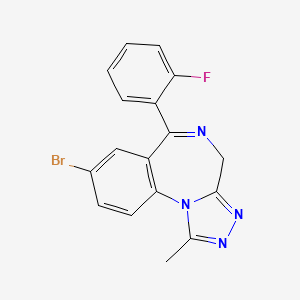
![(Z)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1261937.png)
